molecular formula C14H11ClO3 B2511802 3-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 360778-44-5

3-[(3-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B2511802
CAS No.: 360778-44-5
M. Wt: 262.69
InChI Key: ONTJAMCYIQODDU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where a chlorophenoxy group is attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid typically involves the reaction of 3-chlorophenol with benzyl chloride in the presence of a base to form 3-(3-chlorophenoxy)methylbenzene. This intermediate is then oxidized to the corresponding benzoic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the oxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, leading to the inhibition or activation of certain enzymes. This compound may also interfere with cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Another chlorophenoxy derivative with similar chemical properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure.

    Mecoprop: A chlorophenoxy herbicide with an additional methyl group.

Uniqueness

3-[(3-Chlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTJAMCYIQODDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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